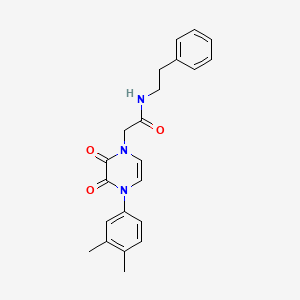

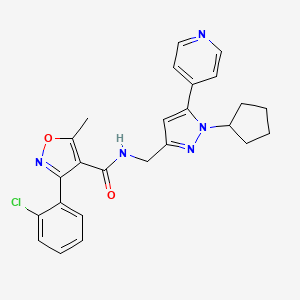

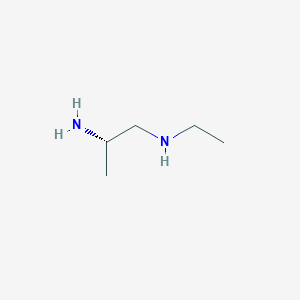

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It is a precursor of indole alkaloids in plants and can be a precursor to serotonin, hence its use as an antidepressant and sleep aid .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, one study reported the synthesis of a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents . Another study showed the rapid and mild generation of an (1H-indol-3-yl)methyl electrophile that enables the rapid and mild nucleophilic substitution in a microflow reactor .Chemical Reactions Analysis

A study has shown the rapid and mild generation of an (1H-indol-3-yl)methyl electrophile that enables the rapid and mild nucleophilic substitution in a microflow reactor . This suggests that “this compound” could potentially undergo similar reactions.Scientific Research Applications

Synthesis and Classification

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide, as a derivative of indole, is part of the indole alkaloids group, which has been a focus for chemists due to their complex structures and significant biological activities. The synthesis of such compounds is intricate, and various strategies have been developed over the years. A comprehensive classification of indole synthesis methods was presented by Taber and Tirunahari (2011), offering a detailed framework categorizing the methods based on the final bond formation in the indole ring. This classification aids researchers in identifying the most suitable synthesis method and understanding the state of the art in this domain (Taber & Tirunahari, 2011).

Biochemical and Pharmacological Applications

The diverse biochemical and pharmacological applications of compounds related to this compound are noteworthy. Research indicates that indole derivatives play critical roles in hepatic protection, including anti-fibrosis, anti-tumor, anti-oxidant, immunomodulatory, detoxification, and anti-inflammatory effects through various mechanisms. These compounds influence transcriptional factors, signaling pathways, oxidative stress, DNA synthesis, and the metabolism of substances, showcasing their multifaceted potential in therapeutic applications (Wang et al., 2016).

Furthermore, microbiota-derived tryptophan metabolites, of which indole derivatives are a part, exhibit significant anti-inflammatory and metabolic benefits. This highlights the importance of dietary amino acids, especially tryptophan, and the role of the gut microbiome in health and disease (Galligan, 2018).

Antiviral Properties

Indolylarylsulfones, a class of compounds related to indole, demonstrate high potency as human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. The structure-activity relationship (SAR) studies of these compounds, especially focusing on modifications to enhance their antiviral profile, reveal their potential as promising drug candidates for treating AIDS and related infections (Famiglini & Silvestri, 2018).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with the s-phase kinase-associated protein 1 .

Mode of Action

It is likely that the compound interacts with its target protein, potentially altering its function or activity .

Result of Action

Similar compounds have shown antimicrobial and antitubercular activity .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s action .

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-14-12(16)10(13)6-8-7-15-11-5-3-2-4-9(8)11/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTBLMQFTMPXBD-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CNC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1-[[1-[(2-fluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2561944.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide](/img/structure/B2561945.png)

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2561958.png)

![(2-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2561959.png)

![2-[2-(3-Chlorophenoxy)acetamido]benzoic acid](/img/structure/B2561963.png)